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Compound of Interest

Compound Name:
2-(5-Formamido-1H-pyrazol-1-

yl)ethyl formate

CAS No.: 116856-18-9

Cat. No.: B159083

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of

numerous approved drugs with a wide array of biological activities, including anti-inflammatory,

anticancer, and antiviral properties.[1][2][3] Among the diverse derivatives, formamido-

pyrazoles, characterized by the presence of a formamide group attached to the pyrazole ring,

have emerged as a promising class of compounds. This structural motif has proven to be a key

pharmacophore for potent and selective inhibition of various protein kinases and for modulating

protein-protein interactions, making it a focal point in modern drug discovery.

This technical guide provides a comprehensive overview of formamido-pyrazole compounds in

medicinal chemistry. It covers their synthesis, biological activities with a focus on quantitative

data, detailed experimental protocols for their evaluation, and the signaling pathways they

modulate.
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Synthesis of Formamido-Pyrazole Core Structures
The synthesis of formamido-pyrazole derivatives typically involves a multi-step process,

beginning with the construction of a substituted aminopyrazole core, followed by formylation.

General Synthetic Workflow
A common synthetic route involves the initial formation of a pyrazole ring, often through

condensation reactions, followed by the introduction of an amino group, and finally, the

formylation step. The Vilsmeier-Haack reaction is a notable method for both the synthesis of

pyrazole carbaldehydes and the direct formylation of aminopyrazoles.[4]
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Caption: General synthetic workflow for formamido-pyrazole derivatives.
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Detailed Experimental Protocols
Protocol 1: Synthesis of N-(1H-Pyrazol-5-yl)formamide via Vilsmeier-Type Reagents

This protocol describes a method for the formylation of N-1-substituted-5-aminopyrazoles.[1]

Preparation of the Vilsmeier Reagent: To a solution of formamide (1.2 mmol) in an

appropriate solvent, add phosphorus oxychloride (POCl3) (1.0 mmol) dropwise at 0 °C. Stir

the mixture for 30 minutes at this temperature to generate the Vilsmeier reagent.

Formylation Reaction: Dissolve the starting N-1-substituted-5-aminopyrazole (1.0 mmol) in a

suitable anhydrous solvent (e.g., DMF). Add the freshly prepared Vilsmeier reagent dropwise

to the aminopyrazole solution at 0 °C.

Reaction Progression and Work-up: Allow the reaction mixture to warm to room temperature

and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base

(e.g., saturated sodium bicarbonate solution).

Isolation and Purification: The resulting precipitate is collected by filtration, washed with

water, and dried. The crude product can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the

desired N-(1H-pyrazol-5-yl)formamide derivative.

Protocol 2: Synthesis of Pyrazole-3-carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of pyrazole-3-carboxamide

derivatives, which are structurally related to formamido-pyrazoles.[5][6]

Activation of Carboxylic Acid: Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in

anhydrous tetrahydrofuran (THF). Add a catalytic amount of N,N-dimethylformamide (DMF)

followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C. Stir the mixture at room

temperature for 1 hour. The solvent is then removed under reduced pressure to yield the

crude acid chloride.

Amide Coupling: Dissolve the desired amine (1.0 eq) in pyridine. To this solution, add the

freshly prepared acid chloride dissolved in pyridine dropwise at 0 °C.
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Reaction and Work-up: Stir the reaction mixture for 6 hours at room temperature. After

completion, remove the pyridine under vacuum.

Purification: The residue is then purified by column chromatography on silica gel to afford the

target pyrazole-3-carboxamide.

Biological Activities and Quantitative Data
Formamido-pyrazole derivatives have demonstrated significant inhibitory activity against a

range of therapeutically relevant protein kinases and have also been explored as modulators of

protein-protein interactions.

Kinase Inhibition
These compounds are particularly prominent as inhibitors of Cyclin-Dependent Kinases

(CDKs), Aurora Kinases, and Mitogen-Activated Protein Kinases (MAPKs), which are crucial

regulators of cell cycle progression and signaling pathways often dysregulated in cancer.[2][7]

[8]

Table 1: Inhibitory Activity of Pyrazole Derivatives against Various Kinases
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Compound
ID

Target
Kinase

IC50 (µM) Cell Line IC50 (µM) Reference

Compound 6 Aurora A 0.16 HCT116 0.39 [2]

MCF-7 0.46 [2]

Compound

20
CDK1 - MCF-7 0.13 [2]

MIAPaCa 0.28 [2]

Compound

21
CDK1 - MCF-7 0.15 [2]

MIAPaCa 0.34 [2]

Compound

24
CDK1 2.38 HepG2 0.05 [2]

Compound

25
CDK1 1.52 HepG2 0.028 [2]

Compound 8t FLT3 0.000089 MV4-11 0.00122 [5]

CDK2 0.000719 - - [5]

CDK4 0.000770 - - [5]

P-6 Aurora A 0.11 HCT116 0.37 [8]

MCF-7 0.44 [8]

Compound 9 CDK2 0.96 - - [7]

Compound

7d
CDK2 1.47 - - [7]

p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in inflammatory responses and

cellular stress. Formamido-pyrazole and related urea-based pyrazole derivatives are known to

inhibit p38α kinase, thereby blocking the downstream inflammatory signaling.[9]
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Caption: Inhibition of the p38 MAPK signaling pathway.

CDK Signaling and Cell Cycle Control
CDKs are essential for the regulation of the cell cycle. Inhibitors based on the formamido-

pyrazole scaffold can block the activity of CDKs, leading to cell cycle arrest, typically at the

G1/S or G2/M transitions, and subsequently inducing apoptosis in cancer cells.
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Caption: Inhibition of CDK-mediated cell cycle progression.

Biological Assay Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™
Assay)
This protocol outlines a luminescent-based assay to determine the IC50 value of a compound

against a target kinase.[10]

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A

typical starting concentration is 10 mM.

Kinase Reaction Setup:

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control wells).

Prepare a master mix of the target kinase (e.g., p38α, CDK2) and the appropriate peptide

substrate in kinase reaction buffer.
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Add 2 µL of the kinase/substrate master mix to each well.

Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer at a concentration

near the Km for the specific kinase. Add 2 µL of the ATP solution to each well to start the

reaction.

Incubation: Incubate the plate at room temperature for 60 minutes.

Reaction Termination and Signal Generation:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to

ATP, which is used by a luciferase to produce a luminescent signal. Incubate for 30

minutes at room temperature.

Data Acquisition and Analysis:

Measure the luminescence using a plate-reading luminometer.

Plot the luminescence signal against the logarithm of the inhibitor concentration.

Fit the data to a dose-response curve to determine the IC50 value.

Protocol 4: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is commonly used to

assess the cytotoxic effects of compounds.

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at an appropriate

density and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the formamido-pyrazole

compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and

a positive control.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to

purple formazan crystals.

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a

specialized buffer) to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.
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Caption: Workflow for a typical MTT cell viability assay.
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Conclusion
Formamido-pyrazole compounds represent a versatile and potent class of molecules in

medicinal chemistry. Their synthetic accessibility and the ability of the formamido-pyrazole

scaffold to engage in key interactions with biological targets, particularly protein kinases, have

established them as valuable leads in the development of novel therapeutics, especially in

oncology. The data and protocols presented in this guide offer a foundational resource for

researchers and drug development professionals working in this exciting area, facilitating the

design, synthesis, and evaluation of new and improved formamido-pyrazole-based drug

candidates. Further exploration of the structure-activity relationships and optimization of the

pharmacokinetic properties of these compounds will undoubtedly lead to the discovery of next-

generation targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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